![molecular formula C18H17ClN4O B7553708 6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as PP2 and is a selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been shown to inhibit the activity of Src family kinases, which makes it a valuable tool for studying the function of these kinases in different biological systems.
作用机制
PP2 is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play important roles in various cellular processes. Src family kinases are activated by various extracellular signals and are involved in the regulation of cell proliferation, differentiation, and survival. PP2 binds to the ATP-binding site of Src family kinases and inhibits their activity, thereby blocking downstream signaling pathways that are dependent on these kinases.
Biochemical and Physiological Effects:
PP2 has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, PP2 has been shown to inhibit cell proliferation and migration, as well as induce apoptosis. In neuronal cells, PP2 has been shown to regulate synaptic plasticity and memory formation. In immune cells, PP2 has been shown to modulate the immune response and inflammation.
实验室实验的优点和局限性
One of the main advantages of using PP2 in lab experiments is its selectivity for Src family kinases. This allows researchers to specifically target these kinases and study their function in different biological systems. PP2 is also a reversible inhibitor, which means that its effects can be easily reversed by removing the compound from the system. However, one of the limitations of using PP2 is its relatively low potency, which requires higher concentrations of the compound to achieve significant inhibition of Src family kinases.
未来方向
There are several future directions for research involving PP2. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could be used to study the function of these kinases in more detail. Another area of interest is the investigation of the role of Src family kinases in different biological systems, such as the cardiovascular system and the central nervous system. Finally, the development of new drug delivery systems for PP2 could enhance its therapeutic potential in the treatment of various diseases.
合成方法
The synthesis of PP2 involves several steps, including the reaction of 2-chloro-4,6-diaminopyrimidine with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with 2-bromoethyl phenyl ether. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
PP2 has been widely used in scientific research to study the role of Src family kinases in various biological processes. For example, PP2 has been used to investigate the role of Src family kinases in cancer cell proliferation and migration. It has also been used to study the function of Src family kinases in neuronal signaling and synaptic plasticity. PP2 has also been used to investigate the role of Src family kinases in the immune response and inflammation.
属性
IUPAC Name |
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-16-12-17(23-18(20)22-16)21-10-11-24-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H3,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAXNMKNNOBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNC3=CC(=NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)

![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)
